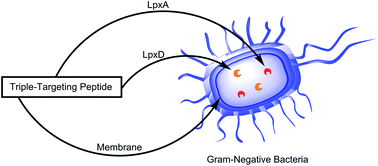Triple-targeting Gram-negative selective antimicrobial peptides capable of disrupting the cell membrane and lipid A biosynthesis†
RSC Advances Pub Date: 2016-07-04 DOI: 10.1039/C6RA11550K
Abstract
Early lipid A biosynthesis is a potential antimicrobial target as this is an essential component of lipid A producing Gram-negative bacteria. Herein, we introduce a potent and highly synergistic Gram-negative selective triple-targeting antimicrobial peptide. The peptide contains a dual lipid A biosynthesis inhibiting sequence and an antimicrobial sequence.


Recommended Literature
- [1] Environmental distribution of the neurotoxin l-BMAA in Paenibacillus species
- [2] Phase formation and performance of solid state reactive sintered Ce0.8Gd0.2O2−δ–FeCo2O4 composites
- [3] High density hydrogen storage in superactivated carbons from hydrothermally carbonized renewable organic materials†
- [4] Back matter
- [5] Controllable synthesis of CoFe2Se4/NiCo2Se4 hybrid nanotubes with heterointerfaces and improved oxygen evolution reaction performance†
- [6] Germanium–tin alloy nanocrystals for high-performance lithium ion batteries†
- [7] Strategy to introduce an hydroxyapatite–keratin nanocomposite into a fibrous membrane for bone tissue engineering†
- [8] Hierarchical ultrathin defect-rich CoFe2O4@BC nanoflowers synthesized via a temperature-regulated strategy with outstanding hydrogen evolution reaction activity†
- [9] Carbazole photorefractive materials
- [10] Milk proteins as a source of tryptophan-containing bioactive peptides

Journal Name:RSC Advances
Research Products
-
CAS no.: 115648-90-3
-
CAS no.: 15366-08-2
-
CAS no.: 175069-96-2









